ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate
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Overview
Description
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate is a chemical compound with the molecular formula C11H10N2O3 It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate typically involves the reaction of pyrrolopyridine derivatives with ethyl oxalyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of microbial growth .
Comparison with Similar Compounds
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring but are fused with a pyrazine ring instead of pyridine.
Pyrrolidine derivatives: These compounds have a saturated pyrrole ring and are widely used in drug discovery due to their versatile biological activities.
Indole derivatives: Indole compounds contain a fused pyrrole and benzene ring and are known for their diverse pharmacological properties.
Biological Activity
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
- CAS Number : 626604-80-6
- Melting Point : 160-162°C
The compound features a pyrrolo[2,3-c]pyridine ring system, which is known for its diverse biological activities. The unique combination of heterocycles and functional groups contributes to its distinctive biological profile.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly:
- Antiproliferative Effects : It has shown notable antiproliferative effects against various cancer cell lines, suggesting potential as an anticancer agent. The presence of the pyrrolo[2,3-c]pyridine moiety is believed to enhance its bioactivity by interacting with biological targets involved in cell proliferation and survival pathways.
- Kinase Inhibition : The compound has demonstrated activity against specific kinases crucial in cancer signaling pathways. For instance, it inhibits VEGFR-2 kinase with an IC50 value of approximately 1.46 µM, indicating its potential role in angiogenesis inhibition and tumor progression control .
Summary of Biological Activities
Activity Type | Description | IC50 Value |
---|---|---|
Antiproliferative | Inhibits cancer cell proliferation across various cell lines | Not specified |
Kinase Inhibition | Inhibits VEGFR-2 kinase involved in angiogenesis | 1.46 µM |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Multicomponent Reactions (MCRs) : These reactions allow for the efficient assembly of the compound from various starting materials.
- Ugi Reaction : A diversity-oriented synthesis approach that can yield multiple derivatives with varying functional groups.
These methods are essential for producing the compound and exploring its derivatives with enhanced biological activity.
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
- Anticancer Studies : Research has shown that this compound exhibits significant cytotoxicity against human tumor cell lines such as HeLa and HCT116. The mechanism involves the inhibition of specific signaling cascades critical for tumor growth and survival .
- Enzyme Interaction Studies : this compound has been found to interact with enzymes and receptors involved in cancer pathways. This interaction is vital for elucidating its mechanism of action and potential side effects in vivo.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate | C11H10ClN2O3 | Contains chlorine substituent which may enhance activity |
Ethyl 2-(pyridin-3-YL)acetate | C9H9NO3 | Lacks the pyrrole component; simpler structure |
Nortopsentin Analogues | Various | Related structures that exhibit similar activities |
Properties
CAS No. |
890050-71-2 |
---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)10(14)8-5-13-9-6-12-4-3-7(8)9/h3-6,13H,2H2,1H3 |
InChI Key |
IYRSGESTGBFKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=CN=C2 |
Origin of Product |
United States |
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